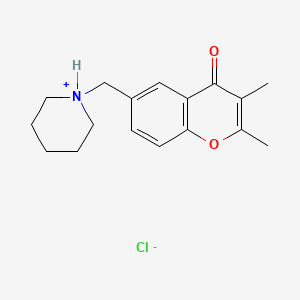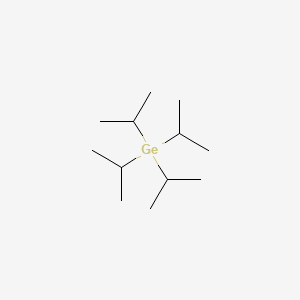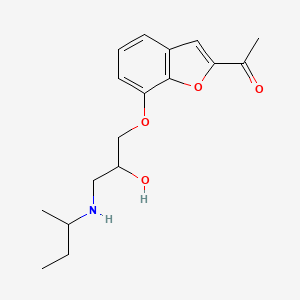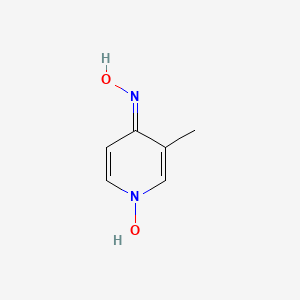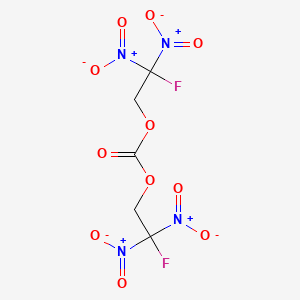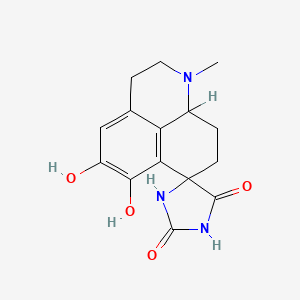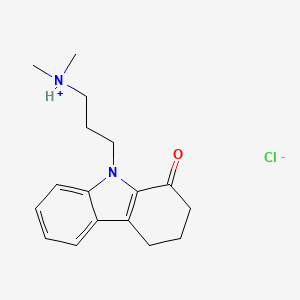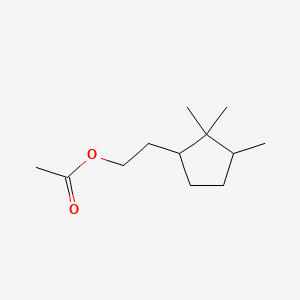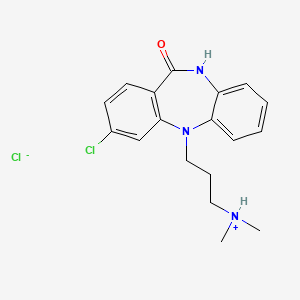
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of dibenzodiazepine and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of 8-chloro-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
Mécanisme D'action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic.
Olanzapine: A thienobenzodiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used to treat bipolar disorder and schizophrenia.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders .
Propriétés
Numéro CAS |
32038-67-8 |
|---|---|
Formule moléculaire |
C18H21Cl2N3O |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
Clé InChI |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


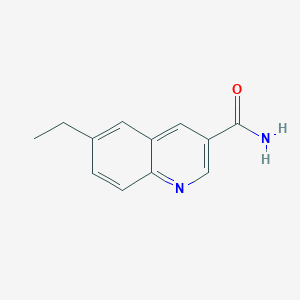
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
